Isoglobotriaose

Microbial Adhesion Glycan-Protein Interaction Enterotoxigenic E. coli

Isoglobotriaose (Galα1-3Galβ1-4Glc) is the obligate receptor ligand for FaeG adhesin studies; only the α1-3 linkage permits functional membrane-embedded interaction – globotriaose (α1-4) fails due to steric hindrance. Essential for ETEC pathogenesis research, unambiguous LC-MS glycan differentiation (baseline separation on graphitized carbon), lectin array validation, and CD1d/NKT cell self-antigen assays. Chromatographically resolvable from its isomer with distinct MS² fragmentation. Avoid false-negative binding results: always source authentic, high-purity (≥98%) Isoglobotriaose for critical receptor-ligand workflows.

Molecular Formula C19H34O15
Molecular Weight 502.5 g/mol
CAS No. 41744-59-6
Cat. No. B1448001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoglobotriaose
CAS41744-59-6
Molecular FormulaC19H34O15
Molecular Weight502.5 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O)O
InChIInChI=1S/C19H34O15/c20-2-6-1-9(13(28)15(30)11(6)26)32-18-14(29)10(5-23)33-19(16(18)31)34-17(8(25)4-22)12(27)7(24)3-21/h3,6-20,22-31H,1-2,4-5H2/t6-,7+,8-,9+,10-,11+,12-,13+,14+,15+,16-,17-,18+,19+/m1/s1
InChIKeyDRRWNKCTTZUPPM-FBSSLUAZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoglobotriaose (CAS 41744-59-6): A Structurally Distinct α-Gal Epitope Trisaccharide for Glycobiology and Immune Receptor Research


Isoglobotriaose (Galα1-3Galβ1-4Glc), also known as the α-Gal epitope type I or linear B-6 trisaccharide, is a glycosphingolipid-derived oligosaccharide belonging to the isoglobo-series [1]. It is a structural isomer of globotriaose (Gb3, Galα1-4Galβ1-4Glc), differing solely in the linkage between the two galactose residues (α1-3 vs α1-4) [2]. This subtle alteration in glycosidic connectivity confers distinct spatial conformation, receptor recognition profiles, and tissue distribution patterns, establishing isoglobotriaose as a non-redundant tool for investigating lectin specificity, microbial adhesion, and NKT cell ligand biology [3]. The compound is commercially available at high purity (typically ≥98%) for research applications .

Isoglobotriaose vs. Globotriaose: Why Simple Substitution Compromises Experimental Integrity in Glycan-Receptor Studies


Isoglobotriaose and globotriaose are structural isomers that are not functionally interchangeable. The α1-3 linkage of isoglobotriaose projects the reducing-end glycan at an angle that permits membrane-embedded glycolipid interactions without steric hindrance, whereas the α1-4 linkage of globotriaose positions the glycan chain laterally, causing steric clashes that abolish binding to certain adhesins [1]. Furthermore, these isomers are chromatographically resolvable on graphitized carbon columns and produce distinct MS² fragmentation patterns, enabling unambiguous analytical differentiation [2]. Lectin binding assays reveal differential recognition: PA-IL lectin displays stronger binding toward αGal1-4βGal (globo-series) over αGal1-3βGal (isoglobo-series) on glycan arrays [3]. Substituting one isomer for the other without confirming receptor compatibility risks false-negative results in binding studies and misinterpretation of endogenous glycosphingolipid profiles.

Quantitative Differentiation Guide: Isoglobotriaose (CAS 41744-59-6) Versus Comparator Glycans


Differential Adhesin Binding: Isoglobotriaose Engages FaeGad Without Steric Hindrance

In a direct head-to-head molecular docking study, isoglobotriaose (α1-3 linkage) was shown to interact with the FaeGad adhesin subunit without steric hindrance when the glycosphingolipid is membrane-embedded, whereas globotriaose (α1-4 linkage) exhibits steric clash that abolishes the interaction [1]. The α1-3 linkage of isoglobotriaose positions the C1 group at an angle to the subunit's long axis, allowing functional receptor engagement [1].

Microbial Adhesion Glycan-Protein Interaction Enterotoxigenic E. coli

Analytical Resolution: Baseline Separation of Isoglobotriaose from Globotriaose by LC-MS

Oligosaccharides of the isoglobo-series (isoglobotriaose) and globo-series (globotriaose) were chromatographically resolved on a graphitized carbon column using liquid chromatography/electrospray ionization mass spectrometry [1]. Furthermore, diagnostic cross-ring ⁰,²A-type fragment ions were present in the MS² spectra of globotriaose (due to 4-substituted Gal) but not in isoglobotriaose, enabling unambiguous linkage position assignment [1].

Glycomics LC-MS Isomer Differentiation

Lectin Affinity: PA-IL Displays Similar Solution Affinity for Both Isomers but Preferential Gb3 Binding on Arrays

Trisaccharide moieties of Gb3 (globotriaose) and iGb3 (isoglobotriaose) were tested by isothermal titration calorimetry and displayed similar affinities to PA-IL lectin in solution [1]. However, glycan array screening demonstrated stronger binding of PA-IL toward αGal1-4βGal-terminating structures (globo-series) compared to αGal1-3βGal (isoglobo-series) [1]. The higher observed affinity for Gb3 on surfaces is attributed to presentation effects, where only Gb3 geometry permits parallel insertion of neighboring trisaccharide heads into two binding sites of the same PA-IL tetramer [1].

Lectin Binding Pseudomonas aeruginosa Glycan Array

Tissue Distribution Specificity: Isoglobotriaosylceramide Restricted to Non-Epithelial Compartment

Immunohistochemical and biochemical analyses have established that the ganglioside derivative isoglobotriaosylceramide is specifically localized to non-epithelial residues of the small intestine, whereas globotriaosylceramide is distributed across both epithelial and non-epithelial compartments [1]. This differential compartmentalization is consistent across multiple mammalian species and indicates distinct physiological or signaling roles for the two structurally related glycolipids.

Glycosphingolipid Localization Small Intestine Tissue Distribution

NKT Cell Ligand Activity: iGb3 Recognized as Endogenous CD1d-Restricted Antigen

Isoglobotriaosylceramide (iGb3), the ceramide-linked form of isoglobotriaose, has been identified as an endogenous stimulatory ligand for natural killer T (NKT) cells via CD1d presentation [1]. While quantitative affinity data are limited, surface plasmon resonance studies indicate mouse CD1d binds iGb3 with a Kd in the 50-100 μM range, whereas human CD1d exhibits weak to no significant binding . This contrasts with α-galactosylceramide (α-GalCer), a prototypical exogenous NKT ligand that displays markedly higher affinity (nanomolar range). The iGb3 synthase knockout mouse retains normal NKT development, suggesting the existence of additional endogenous ligands, yet iGb3 remains a key reference compound for dissecting the endogenous NKT ligand repertoire [1].

NKT Cell CD1d Immunomodulation

Chemoenzymatic Synthesis Yield: Comparable Accessibility of iGb3 and Gb3 via Three-Enzyme System

A chemoenzymatic approach utilizing a one-pot three-enzyme system (UDP-glucose pyrophosphorylase, UDP-Gal 4-epimerase, and α1-3-galactosyltransferase) enabled efficient synthesis of isoglobotrihexose from lactose, glucose-1-phosphate, and UTP [1]. The same methodology was applied in parallel to synthesize globotrihexose, demonstrating that both globo- and isoglobo-series trisaccharides can be produced with comparable efficiency in both solid and solution phases [1]. While no quantitative yield differential was reported in the head-to-head comparison, the study establishes that isoglobotriaose is not synthetically disadvantaged relative to its isomer, supporting its practical procurement for research applications [1].

Carbohydrate Synthesis Chemoenzymatic Glycolipid

Optimal Application Scenarios for Isoglobotriaose (CAS 41744-59-6) in Research and Industrial Workflows


Investigating F4+ Enterotoxigenic E. coli Adhesion Mechanisms

Use isoglobotriaose or its glycosphingolipid conjugate (iGb3) as the specific receptor ligand for FaeGad adhesin binding studies. As demonstrated by molecular docking [1], only the α1-3 linked isoglobotriaose permits functional interaction with the adhesin in a membrane-embedded context, while globotriaose (α1-4) fails due to steric hindrance. Researchers studying F4+ ETEC pathogenesis should employ isoglobotriaose to accurately model host-pathogen interactions and screen for adhesion inhibitors.

LC-MS Method Development for Isoglobo-Series Glycosphingolipid Profiling

Employ purified isoglobotriaose as an authentic standard for developing and validating LC-MS methods aimed at differentiating globo-series and isoglobo-series glycans in biological samples [2]. The compound enables baseline chromatographic separation on graphitized carbon columns and provides a reference MS² fragmentation spectrum lacking ⁰,²A-type diagnostic ions, which is essential for unambiguous linkage assignment in complex glycomics workflows.

Specificity Control in Pseudomonas aeruginosa Lectin I (PA-IL) Binding Assays

Utilize isoglobotriaose as a negative or low-binding control in glycan array and surface-based lectin assays to distinguish intrinsic monovalent affinity from multivalent presentation effects [3]. The comparable solution affinity of isoglobotriaose and globotriaose for PA-IL, contrasted with their differential array binding, makes isoglobotriaose an indispensable tool for dissecting the role of glycolipid geometry in bacterial adhesion.

Endogenous NKT Cell Ligand Reference Standard

Deploy isoglobotriaose-derived iGb3 as a reference endogenous ligand in CD1d-restricted NKT cell activation assays [4]. Despite its modest affinity for mouse CD1d (Kd ~50-100 μM), iGb3 serves as a critical baseline comparator for evaluating novel synthetic agonists and for investigating the role of low-affinity self-antigens in NKT cell repertoire selection and peripheral activation.

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